1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class of heterocyclic molecules, characterized by a fused tricyclic core (pyridine, pyrrole, and pyrimidine rings) with a carboxamide substituent at position 2. The structural complexity of this scaffold allows for diverse biological interactions, particularly in kinase inhibition and anticancer research. Key features include:
- 1-Benzyl group: Enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins.
- 9-Methyl substituent: Modifies electronic properties and steric bulk at the pyrido-pyrrolo-pyrimidine core.
- N-(4-ethylphenyl) carboxamide: Provides aromatic interactions and solubility modulation via the ethyl group.
Synthesis involves refluxing methyl ester precursors with lithium hydroxide in methanol, followed by coupling with 4-ethylphenylamine .
Properties
IUPAC Name |
6-benzyl-N-(4-ethylphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-3-19-11-13-21(14-12-19)28-26(32)23-16-22-25(31(23)17-20-9-5-4-6-10-20)29-24-18(2)8-7-15-30(24)27(22)33/h4-16H,3,17H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVUHQDOSWHUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C(=CC=CN5C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide represents a novel class of pyrido-pyrimidine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Pyrido-pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, particularly Janus Kinase 3 (JAK3), which plays a crucial role in immune response regulation. The inhibition of JAK3 is significant for treating autoimmune diseases and certain cancers. The compound's structure allows it to interact effectively with the ATP-binding site of the kinase, thereby blocking the phosphorylation process critical for signal transduction in immune cells .
Biological Activities
The biological activities associated with this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that pyrido-pyrimidine derivatives exhibit notable anti-inflammatory effects. For example, compounds with similar structures have shown to suppress cyclooxygenase-2 (COX-2) activity effectively. The IC50 values for these compounds ranged around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
2. Immunosuppressive Effects
The immunosuppressive potential of this compound has been demonstrated in various assays. In vitro studies have shown that related pyrido-pyrimidine derivatives can significantly inhibit T-cell proliferation with IC50 values as low as 5 μM, suggesting their utility in conditions requiring immune modulation such as organ transplantation and autoimmune disorders .
3. Anticancer Properties
The anticancer activity of pyrido-pyrimidine derivatives has been explored in several studies. For instance, molecular docking studies revealed that these compounds could effectively bind to the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation. In vitro assays on human cancer cell lines have reported significant cytotoxic effects, indicating their potential as anticancer agents .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the pyrimidine ring significantly influence biological activity. For instance, modifications at the benzyl or ethyl groups can enhance or diminish immunosuppressive effects. A study highlighted that a morpholine substituent at position 4 yielded an IC50 value of 1.6 μM in immunosuppressive assays while maintaining low toxicity (CC50 > 10 μM) .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes multiple functional groups conducive to biological activity. Its molecular formula is with a molecular weight of approximately 560.6 g/mol. The intricate arrangement of its atoms contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrido-pyrimidine compounds, including 1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial in tumor angiogenesis. Compounds that demonstrate high potency against VEGFR-2 can lead to reduced tumor growth and metastasis in preclinical models .
Antimicrobial Activity
In addition to anticancer properties, this compound class has been evaluated for antimicrobial effects. Research has highlighted that specific derivatives possess notable antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents that could address resistant strains of bacteria and fungi .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Methods such as cyclocondensation reactions are employed to construct the complex ring structures characteristic of this class of compounds. The use of microwave-assisted synthesis has also been reported to enhance yields and reduce reaction times .
Case Study 1: VEGFR-2 Inhibition
A study focused on the synthesis of N4-substituted pyrrolo[2,3-d]pyrimidine derivatives demonstrated that certain compounds significantly inhibited VEGFR-2 activity. Among these derivatives, some were found to be 100-fold more potent than standard treatments like semaxanib. In vivo studies on melanoma models showed that these compounds effectively reduced tumor size and angiogenesis .
Case Study 2: Antimicrobial Screening
Another research initiative investigated the antimicrobial properties of pyrido-pyrimidine derivatives against various bacterial strains. The results indicated that specific compounds exhibited IC50 values comparable to established antibiotics, suggesting their potential as effective alternatives in treating infections caused by resistant pathogens .
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Substitution Patterns and Their Impact
Position 1 Substituents
- Benzyl vs.
- Steric Effects : Bulky substituents like benzyl could hinder binding in narrow enzymatic pockets, whereas smaller alkyl chains (e.g., 3-methoxypropyl) improve conformational flexibility.
Methyl Group Position (7 vs. 9)
N-Aryl Group Modifications
- Electron-Donating vs. Withdrawing Groups : The 4-ethylphenyl group (target) balances lipophilicity and solubility, whereas 4-methylphenyl (CAS 902034-99-5) offers reduced steric bulk.
- Polar Substituents : Derivatives with 2,4-dimethoxyphenyl (CAS 900262-41-1) or 4-isopropylphenyl (CAS 900887-75-4) show varied logP values, impacting membrane permeability .
Q & A
Q. Advanced
- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to enhance aqueous solubility.
- Solid dispersion techniques : Use polymers like PVP or HPMC to stabilize amorphous forms.
- Lyophilization : For long-term storage of labile compounds. references micronization and particle engineering to optimize dissolution rates .
How can degradation pathways be characterized, and what analytical tools are essential?
Q. Advanced
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic (acid/base) conditions.
- LC-MS/MS : Identify degradation products via fragmentation patterns.
- X-ray crystallography : Resolve structural changes in degraded samples, as in ’s stability analysis of pyrrolo-pyrimidine analogs .
What reactor designs or process controls are optimal for scaling up synthesis?
Q. Advanced
- Flow chemistry : Enables precise temperature/residence time control, reducing side reactions.
- PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy for real-time monitoring.
and emphasize integrating computational simulations (e.g., CFD) with DoE to predict scalability .
Are there unexplored therapeutic targets for this compound based on structural analogs?
Advanced
’s bioisosterism findings suggest potential for targeting kinases or G-protein-coupled receptors (GPCRs) . Screen against kinase panels (e.g., Eurofins KinaseProfiler) or use CRISPR-Cas9-based target deconvolution to identify novel interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
